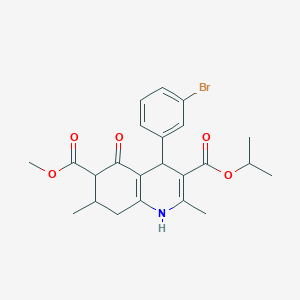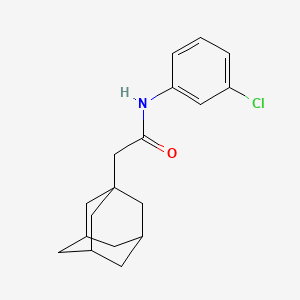![molecular formula C18H26N4O3 B4137326 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4137326.png)
2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide
Descripción general
Descripción
2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide, also known as BOC-CHH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazinecarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body depending on the specific tissues and organs involved.
Biochemical and Physiological Effects
2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, regulation of neurotransmitter release, and modulation of enzyme activity. In addition, 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide in laboratory experiments is its well-established synthesis method, which allows for the production of high yields of pure compound. In addition, 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide has been extensively studied for its potential applications in various research fields, making it a reliable and versatile compound for use in scientific experiments. However, one limitation of using 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide is its potential toxicity, which may limit its use in certain experiments or require additional safety precautions.
Direcciones Futuras
There are several future directions for research on 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide, including further investigation of its mechanism of action and potential therapeutic applications. Specifically, more research is needed to understand the specific enzymes and receptors targeted by 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide, as well as its potential effects on different tissues and organs in the body. In addition, further studies are needed to determine the optimal dosage and administration of 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide for different diseases and conditions. Finally, research on the potential side effects and toxicity of 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide is needed to ensure its safety and efficacy for use in scientific experiments.
Aplicaciones Científicas De Investigación
2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In neuroscience, 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide has been used to study the role of hydrazinecarboxamide derivatives in regulating neurotransmitter release. In drug development, 2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-benzyl-4-[2-(cyclohexylcarbamoyl)hydrazinyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c23-16(19-13-14-7-3-1-4-8-14)11-12-17(24)21-22-18(25)20-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,23)(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDROVHZKOBCBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[(1-adamantylacetyl)amino]carbonothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B4137244.png)
![2-(cyclopentylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4137252.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B4137257.png)
acetic acid](/img/structure/B4137269.png)
![4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4137279.png)
![N-(3-methylphenyl)-5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4137285.png)

![N-(3-chlorophenyl)-5-nitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B4137295.png)

![2-(1-adamantyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4137314.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4137318.png)
![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4137327.png)

![4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4137339.png)